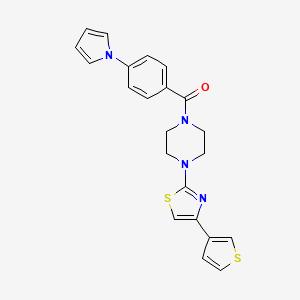

(4-(1H-pyrrol-1-yl)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(1H-pyrrol-1-yl)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20N4OS2 and its molecular weight is 420.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O2S with a molecular weight of approximately 370.4 g/mol . Its structure features multiple functional groups, including:

- Pyrrole ring

- Phenyl group

- Thiazole moiety

- Piperazine ring

These structural elements contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound may exhibit a range of biological activities, including:

- Antitumor Activity : Derivatives of similar structures have shown promising results against various cancer cell lines.

- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in metabolic pathways, potentially aiding in the treatment of metabolic disorders.

Table 1: Summary of Biological Activities

The biological activity of the compound may be attributed to several mechanisms:

- Enzyme Inhibition : Studies suggest that the compound can inhibit enzymes such as phosphodiesterase (PDE), which plays a crucial role in signal transduction pathways associated with various diseases.

- Receptor Modulation : The structural components may allow the compound to interact with specific receptors, influencing cellular responses.

- Cellular Signaling Pathways : The compound could affect various signaling pathways that are critical in cancer progression and metabolic regulation.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor properties of similar thiazole derivatives, it was found that compounds with structural similarities to our target exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Metabolic Syndrome Treatment

Another research effort focused on the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which is pivotal in metabolic syndrome management. The tested compounds demonstrated a reduction in glucose levels and improved insulin sensitivity in diabetic models, suggesting potential clinical applications.

Research Findings

Recent studies have highlighted the following findings regarding the compound's activity:

- Antitumor Efficacy : Compounds structurally related to this compound have been shown to inhibit BRAF(V600E) and EGFR pathways, which are critical in various cancers .

- Pharmacokinetic Properties : Preliminary assessments indicate favorable absorption and distribution characteristics, making it a candidate for further drug development .

Analyse Des Réactions Chimiques

Piperazine Ring Reactivity

The piperazine moiety acts as a nucleophilic center due to its secondary amine groups, enabling reactions such as:

a. N-Alkylation/Acylation

Piperazine derivatives commonly undergo alkylation or acylation at nitrogen atoms. For example:

-

Alkylation : Reaction with alkyl halides (e.g., 3-chloro-4-fluorobenzylbromide) under basic conditions forms N-substituted piperazines .

-

Acylation : Condensation with acyl chlorides (e.g., 2-chloroacetyl chloride) yields piperazine-amide derivatives .

b. Salt Formation

The basic nitrogen atoms react with acids (e.g., trifluoroacetic acid) to form water-soluble salts, facilitating purification .

Thiazole-Thiophene Hybrid Reactivity

The thiazole ring (electron-deficient) and thiophene (electron-rich) enable distinct transformations:

a. Electrophilic Substitution

-

Thiazole : Electrophiles (e.g., NO₂⁺) preferentially attack the 5-position due to resonance stabilization .

-

Thiophene : Sulfonation or halogenation occurs at the 2- or 5-position, driven by directing effects of sulfur .

b. Coordination Chemistry

The thiazole nitrogen can coordinate with transition metals (e.g., Zn²⁺, Co²⁺), forming complexes relevant to catalysis .

c. Oxidation

Thiophene’s sulfur atom oxidizes to sulfoxides or sulfones under strong oxidants (e.g., mCPBA).

Ketone Functional Group Reactions

The central methanone group participates in:

a. Nucleophilic Addition

-

Grignard reagents add to the carbonyl, forming secondary alcohols.

b. Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a methylene group .

Pyrrolylphenyl Substituent Reactivity

The para-substituted pyrrole ring exhibits limited reactivity but may undergo:

a. Electrophilic Aromatic Substitution

-

Nitration or halogenation at the phenyl ring’s meta position relative to the electron-withdrawing ketone .

Synthetic Pathways

While direct synthesis data for this compound is limited, analogous routes involve:

Stability and Degradation

-

Acidic Conditions : Protonation of piperazine occurs (pKa ~9.8), but the thiazole and thiophene remain stable below pH 3 .

-

Oxidative Stress : Thiophene oxidizes to sulfone above 100°C in HNO₃ .

-

Photodegradation : UV light induces C–S bond cleavage in thiazole .

Key Research Findings

Propriétés

IUPAC Name |

(4-pyrrol-1-ylphenyl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS2/c27-21(17-3-5-19(6-4-17)24-8-1-2-9-24)25-10-12-26(13-11-25)22-23-20(16-29-22)18-7-14-28-15-18/h1-9,14-16H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODBFSYMRWNURL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.